PF-06928215

Description

Structure

3D Structure

Properties

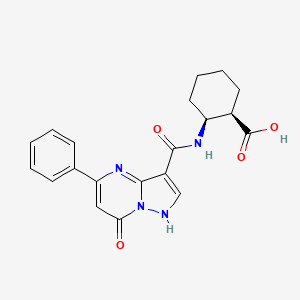

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-06928215: A Technical Deep Dive into its Mechanism of Action as a cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Developed by Pfizer, this small molecule has been instrumental in the preclinical exploration of the cGAS-STING (Stimulator of Interferon Genes) pathway's role in autoimmune and inflammatory diseases.[1] This document details its biochemical properties, interaction with its target, and the experimental methodologies used for its characterization.

Core Mechanism: Competitive Inhibition of cGAS

PF-06928215 functions as a high-affinity, competitive inhibitor of cGAS.[1][2] It directly binds to the catalytic active site of the cGAS enzyme.[2][3][4] This binding action physically obstructs the access of the enzyme's natural substrates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). By occupying the active site, PF-06928215 effectively prevents cGAS from synthesizing its product, the second messenger molecule 2',3'-cyclic GMP-AMP (cGAMP).[2][5]

The inhibition of cGAMP production is the pivotal point of PF-06928215's mechanism. cGAMP is the essential signaling molecule that binds to and activates the STING protein located on the endoplasmic reticulum.[5][6] Without cGAMP, the downstream signaling cascade of the STING pathway is halted, leading to a suppression of type I interferon and other pro-inflammatory cytokine production.[1][5]

Quantitative Data Summary

The inhibitory potency and binding affinity of PF-06928215 for cGAS have been quantified in biochemical assays. The key parameters are summarized in the table below for clear comparison.

| Parameter | Value | Assay Method | Reference |

| IC50 | 4.9 μM | cGAS enzymatic activity assay | [3][5] |

| KD | 200 nM | Surface Plasmon Resonance (SPR) | [4][5] |

It is noteworthy that while PF-06928215 demonstrates potent biochemical inhibition of cGAS, it did not show activity in cellular assays designed to measure the downstream effects of cGAS activation, such as the induction of IFN-beta expression.[3]

Signaling Pathway and Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the specific point of intervention by PF-06928215.

Caption: The cGAS-STING signaling pathway and the inhibitory action of PF-06928215.

Key Experimental Protocols

The characterization of PF-06928215 relied on novel and established biochemical assays. Below are the detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for cGAS Activity

A novel high-throughput fluorescence polarization (FP)-based assay was developed to identify and optimize cGAS inhibitors.[3][4]

-

Principle: This assay indirectly measures the production of cGAMP by cGAS. It utilizes a high-affinity monoclonal antibody that specifically recognizes cGAMP. A Cy5-labeled cGAMP tracer is used, which, when bound to the antibody, results in a high FP signal. In the presence of unlabeled cGAMP produced by the cGAS enzyme, the tracer is displaced, leading to a decrease in the FP signal. The degree of this decrease is proportional to the amount of cGAMP produced and thus reflects the enzymatic activity of cGAS.

-

Methodology:

-

Recombinant human cGAS is incubated with its substrates, ATP and GTP, and the activating ligand, double-stranded DNA (dsDNA).

-

The enzymatic reaction is allowed to proceed for a defined period.

-

The reaction is then stopped, and the mixture is incubated with the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.

-

The fluorescence polarization is measured using a suitable plate reader.

-

For inhibitor screening, compounds like PF-06928215 are pre-incubated with the cGAS enzyme before the addition of substrates. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the cGAS activity by 50%.

-

Caption: Workflow for the cGAS Fluorescence Polarization (FP) assay.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) was employed to directly measure the binding kinetics and affinity of PF-06928215 to cGAS.[3]

-

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. In this application, recombinant cGAS is immobilized on the sensor chip surface. A solution containing PF-06928215 is then flowed over the surface. The binding of PF-06928215 to the immobilized cGAS causes a change in the refractive index, which is detected as a response unit (RU) signal. The rate of association and dissociation can be measured, and from these, the equilibrium dissociation constant (KD) is calculated, which is a measure of the binding affinity.

-

Methodology:

-

Recombinant cGAS is immobilized on a sensor chip.

-

A series of twofold dilutions of PF-06928215 in a suitable buffer are prepared.

-

Each concentration of PF-06928215 is injected over the sensor chip surface for a specific duration (association phase), followed by a flow of buffer alone (dissociation phase).

-

The binding response (in RU) is recorded in real-time to generate sensorgrams.

-

The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

PF-06928215 is a well-characterized, high-affinity inhibitor of cGAS that has served as a valuable tool compound for studying the cGAS-STING pathway. Its mechanism of action through competitive inhibition of the cGAS active site is supported by robust biochemical and structural data. The development of a novel fluorescence polarization assay has facilitated the discovery and optimization of such inhibitors. While its lack of cellular activity in initial reports presents a challenge for direct therapeutic development, the detailed understanding of its interaction with cGAS provides a strong foundation for the design of next-generation inhibitors with improved cellular permeability and in vivo efficacy for the treatment of autoimmune and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-06928215 in the cGAS-STING Pathway: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infection and cellular damage.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[1][4] PF-06928215 has emerged as a significant research tool in the study of this pathway, functioning as a high-affinity, direct inhibitor of cGAS.[1][2] This technical guide provides a comprehensive overview of the role of PF-06928215, its mechanism of action, and the experimental methodologies used to characterize its activity.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS.[5] This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][5] cGAMP then binds to the STING protein located on the endoplasmic reticulum membrane.[2][6] This binding induces a conformational change and oligomerization of STING, leading to its translocation to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][6]

References

- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of PF-06928215 in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Dysregulation of this pathway, leading to the aberrant recognition of self-DNA, has been implicated in the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS). Consequently, inhibition of cGAS presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of PF-06928215, a high-affinity inhibitor of cGAS. We detail its mechanism of action, summarize its in vitro inhibitory activities, and provide detailed experimental protocols for its evaluation. While preclinical data for PF-06928215 in specific autoimmune disease models is not yet publicly available, this document serves as a foundational resource for researchers investigating its therapeutic potential.

Introduction: The cGAS-STING Pathway in Autoimmunity

The innate immune system relies on pattern recognition receptors to detect molecular signatures of pathogens and cellular damage. Cytosolic DNA is a potent trigger of innate immunity, primarily through the cGAS-STING signaling pathway.[1][2][3][4][5][6] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1]

In healthy individuals, the cGAS-STING pathway is tightly regulated to prevent responses to self-DNA. However, in certain autoimmune conditions, genetic mutations or environmental factors can lead to the accumulation of cytosolic self-DNA, resulting in chronic activation of this pathway and a sustained, pathological type I interferon response.[2][3][6] For instance, mutations in the TREX1 gene, which encodes a major cytosolic exonuclease responsible for degrading self-DNA, are associated with AGS and a subset of SLE cases.[3] TREX1 knockout mice exhibit a severe inflammatory phenotype that is rescued by the simultaneous knockout of cGAS, demonstrating the pivotal role of cGAS in this autoimmune pathology.[3]

PF-06928215: A High-Affinity cGAS Inhibitor

PF-06928215 is a small molecule inhibitor that has been identified as a high-affinity, active-site inhibitor of cGAS.[2][4][5] Its discovery has provided a valuable tool for probing the function of cGAS and represents a potential therapeutic agent for cGAS-driven autoimmune diseases.

Mechanism of Action

PF-06928215 acts as a competitive inhibitor, binding directly to the cGAS active site.[4] This binding prevents the catalytic activity of cGAS, thereby blocking the synthesis of cGAMP and the subsequent downstream signaling cascade that leads to type I interferon production.

In Vitro Efficacy

The inhibitory activity of PF-06928215 has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [5] |

| Inhibitory Potency (IC50) | 4.9 µM | cGAS Enzymatic Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of PF-06928215 and other cGAS inhibitors.

cGAS Inhibition Assay: Fluorescence Polarization

A robust and high-throughput fluorescence polarization (FP) assay was instrumental in the discovery and characterization of PF-06928215. This assay indirectly measures the inhibition of cGAS activity by quantifying the amount of cGAMP produced.

Principle: The assay relies on a competition format where cGAMP produced by the cGAS enzyme competes with a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. When the tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high FP signal. Conversely, when the tracer is displaced by unlabeled cGAMP from the enzymatic reaction, it tumbles more rapidly, leading to a low FP signal. The degree of FP is therefore inversely proportional to the amount of cGAMP produced.

Materials:

-

Recombinant human cGAS enzyme

-

Double-stranded DNA (dsDNA) activator (e.g., herring testes DNA)

-

ATP and GTP substrates

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT)

-

PF-06928215 or other test compounds

-

EDTA to stop the reaction

-

Cy5-labeled cGAMP tracer

-

High-affinity anti-cGAMP monoclonal antibody

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

-

Add the test compound (e.g., PF-06928215) at various concentrations to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the cGAS enzyme to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add a pre-mixed solution of the Cy5-labeled cGAMP tracer and the anti-cGAMP antibody to all wells.

-

Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).

-

Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro cGAS-STING Pathway Activation Assay

This protocol describes how to assess the ability of a cGAS inhibitor to block downstream signaling in a cellular context.

Principle: Cell lines that have a functional cGAS-STING pathway (e.g., THP-1 monocytes) are stimulated with cytosolic dsDNA to induce the production of type I interferons. The efficacy of the inhibitor is determined by its ability to reduce the expression of interferon-stimulated genes (ISGs).

Materials:

-

THP-1 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

dsDNA for transfection (e.g., interferon-stimulatory DNA - ISD)

-

PF-06928215 or other test compounds

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Primers for ISGs (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed THP-1 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the cGAS inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

-

Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells to stimulate the cGAS-STING pathway.

-

Incubate for a period sufficient to induce ISG expression (e.g., 4-6 hours).

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target ISGs and the housekeeping gene using qRT-PCR.

-

Normalize the expression of the ISGs to the housekeeping gene and calculate the fold change in expression relative to unstimulated cells.

-

Determine the dose-dependent inhibitory effect of the compound on ISG induction.

Visualizations

Signaling Pathway

Caption: The cGAS-STING signaling pathway and the inhibitory action of PF-06928215.

Experimental Workflow

Caption: Experimental workflow for the evaluation of a cGAS inhibitor like PF-06928215.

Therapeutic Potential and Future Directions

The high affinity and direct inhibition of cGAS by PF-06928215 make it a valuable pharmacological tool and a promising starting point for the development of therapeutics for autoimmune diseases driven by the cGAS-STING pathway. The strong genetic evidence linking cGAS activation to conditions like AGS and certain forms of SLE provides a clear rationale for the clinical investigation of cGAS inhibitors.

To date, there is a lack of publicly available data on the efficacy of PF-06928215 in preclinical models of autoimmune disease. Future studies should focus on evaluating this compound in relevant animal models, such as TREX1-deficient mice, to assess its ability to mitigate disease phenotypes, including the reduction of type I interferon signatures, autoantibody production, and organ damage. Such studies will be crucial in validating the therapeutic potential of PF-06928215 and guiding its potential translation into clinical development for the treatment of debilitating autoimmune disorders.

References

- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]

- 2. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

PF-06928215: A Technical Guide to a High-Affinity cGAS Inhibitor for Studying Cytosolic DNA Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06928215, a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS). The presence of DNA in the cytosol is a critical danger signal that activates the innate immune system, primarily through the cGAS-STING pathway.[1] Uncontrolled activation of this pathway is implicated in various autoinflammatory and autoimmune diseases, making its components key therapeutic targets.[1] PF-06928215 serves as a crucial chemical probe for elucidating the role of cGAS in these processes. This document details the inhibitor's mechanism of action, quantitative biochemical data, relevant experimental protocols, and its utility in studying the cytosolic DNA sensing pathway.

Introduction to the cGAS-STING Pathway

The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA), whether from invading pathogens or from host cellular damage, is a potent trigger of this system.[2] cGAS is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, 2',3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[3][4] cGAMP then binds to the Stimulator of Interferon Genes (STING), an adaptor protein located on the endoplasmic reticulum.[3] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial and inflammatory response.[2]

PF-06928215: A Competitive cGAS Inhibitor

PF-06928215 was identified as a high-affinity, substrate-competitive inhibitor of cGAS.[5] It was developed from a low-affinity fragment hit through structural and biochemical optimization.[4] X-ray crystallography has revealed that PF-06928215 binds directly to the cGAS active site.[1] It occupies the catalytic pocket, thereby blocking the binding of the substrates ATP and GTP and preventing the synthesis of cGAMP.[5] This direct inhibition of the cGAS enzyme makes PF-06928215 a valuable tool for dissecting the immediate downstream consequences of cGAS activation.

Caption: The cGAS-STING signaling pathway and the inhibitory action of PF-06928215.

Quantitative Data Presentation

The inhibitory potency and binding affinity of PF-06928215 and related compounds have been characterized using various biochemical assays. The data underscores the high-affinity interaction of PF-06928215 with cGAS.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| PF-06928215 | Fluorescence Polarization (FP) | cGAS | IC50 | 4.9 µM | [1][3] |

| PF-06928215 | Surface Plasmon Resonance (SPR) | cGAS | KD | 200 nM | [3][4] |

| Compound 15 | Fluorescence Polarization (FP) | cGAS | IC50 | 78 µM | [1] |

| Compound 15 | Surface Plasmon Resonance (SPR) | cGAS | KD | 171 µM | [1] |

| Compound 17 | cGAS Activity Assay | cGAS | IC50 | < 20 µM | [1] |

| Compound 18 | cGAS Activity Assay | cGAS | IC50 | < 20 µM | [1] |

Note: Despite potent biochemical activity, PF-06928215 and related compounds displayed no significant activity in cellular assays measuring dsDNA-induced IFN-β expression.[1][6]

Experimental Protocols

The discovery and characterization of PF-06928215 were enabled by the development of novel, high-throughput assays. Below are the methodologies for key experiments.

High-Throughput cGAS Fluorescence Polarization (FP) Assay

This assay was developed for the rapid identification and optimization of cGAS inhibitors by measuring the displacement of a fluorescently labeled ligand from a specific antibody.[4]

-

Objective: To quantify cGAS enzymatic activity by measuring the amount of cGAMP produced.

-

Principle: The assay operates as a competition immunoassay. A high-affinity monoclonal antibody specific to cGAMP is used. A known concentration of Cy5-labeled cGAMP (tracer) is added, which binds to the antibody, resulting in a high polarization value. When unlabeled cGAMP (produced by the cGAS enzyme reaction) is present, it competes with the tracer for antibody binding, causing a decrease in the polarization signal. The magnitude of this decrease is proportional to the amount of cGAMP produced.

-

Methodology:

-

Enzymatic Reaction: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in an appropriate reaction buffer. The test compound (e.g., PF-06928215) is added at various concentrations. The reaction is allowed to proceed for a set time at a controlled temperature.

-

Assay Development: The reaction mixture is then transferred to a detection plate containing the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.

-

Detection: The plate is incubated to allow for binding equilibrium. The fluorescence polarization is then measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (KD) of an inhibitor to its target protein in real-time without the need for labels.

-

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of PF-06928215 binding to cGAS.

-

Methodology:

-

Immobilization: Recombinant cGAS is immobilized onto the surface of a sensor chip.

-

Binding: A solution containing PF-06928215 at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized cGAS causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

-

Dissociation: After the association phase, a buffer solution without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from cGAS is monitored as a decrease in the SPR signal.

-

Data Analysis: The association and dissociation curves (sensorgrams) are fitted to kinetic models to calculate ka, kd, and the KD (kd/ka).[1]

-

Cellular IFN-β Luciferase Reporter Assay

This cell-based assay is used to assess the ability of an inhibitor to block the downstream signaling consequences of cGAS activation in a cellular context.

-

Objective: To measure the production of IFN-β, a key cytokine produced downstream of cGAS-STING activation, in response to a cytosolic DNA challenge.

-

Methodology:

-

Cell Line: A human cell line (e.g., HEK293T or THP-1) is engineered to stably express a luciferase reporter gene under the control of the IFN-β promoter.

-

Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (PF-06928215) or a vehicle control.

-

Stimulation: The cGAS pathway is activated by transfecting the cells with a dsDNA stimulus (e.g., herring testis DNA). A positive control for downstream inhibition, such as a TBK1 inhibitor, is typically included.[1]

-

Lysis and Detection: After an incubation period (e.g., 18-24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IFN-β promoter activity, is measured with a luminometer.

-

Data Analysis: Luminescence values are normalized to a control, and the results are plotted against inhibitor concentration to determine cellular IC50. Cell viability assays are run in parallel to rule out cytotoxicity.[1]

-

Inhibitor Discovery and Characterization Workflow

The identification of PF-06928215 followed a systematic drug discovery process, beginning with fragment screening and progressing through biochemical and cellular characterization.

Caption: Workflow for the discovery and characterization of PF-06928215.

Conclusion

PF-06928215 is a landmark compound in the study of the cytosolic DNA sensing pathway. As a high-affinity, specific inhibitor of cGAS, it has been instrumental in validating this enzyme as a druggable target.[4] The development of a novel fluorescence polarization assay was a key enabler in its discovery, providing a high-throughput method to screen for cGAS inhibitors.[1] While its potent biochemical activity did not translate to the cellular models tested, PF-06928215 remains an indispensable tool for in vitro studies of cGAS function, for structural biology, and as a foundational chemical scaffold for the development of next-generation cGAS inhibitors with improved cellular potency and therapeutic potential.[6][7]

References

- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. researchgate.net [researchgate.net]

- 6. The cytosolic DNA‐sensing cGAS–STING pathway in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro cGAS Inhibition Assay Using PF-06928215

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro cyclic GMP-AMP Synthase (cGAS) inhibition assay using the experimental compound PF-06928215. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the cGAS-STING pathway and its inhibitors.

Introduction to cGAS and PF-06928215

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a key role in the innate immune system.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[3][4] Inappropriate activation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.[1][2]

PF-06928215 is a potent and high-affinity inhibitor of cGAS.[1][3][5][6][7] It acts as a competitive inhibitor by binding to the cGAS active site, thereby preventing the binding of ATP and GTP and subsequent cGAMP synthesis.[4][8]

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by PF-06928215.

Caption: The cGAS-STING signaling pathway and inhibition by PF-06928215.

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory and binding parameters of PF-06928215 against cGAS.

| Parameter | Value | Reference |

| IC50 | 4.9 µM | [1][3][5][6][7] |

| Binding Affinity (Kd) | 200 nM | [1][3][9][10] |

Experimental Protocol: In Vitro cGAS Inhibition Assay (Fluorescence Polarization)

This protocol is based on the fluorescence polarization (FP) assay described in the discovery of PF-06928215.[1][11] This assay measures the production of cGAMP by cGAS, which is then detected in a competitive binding assay using a Cy5-labeled cGAMP tracer and a cGAMP-specific antibody.

Materials and Reagents

-

Human cGAS enzyme

-

PF-06928215

-

Interferon stimulatory DNA (ISD), 45 bp dsDNA

-

ATP (Adenosine 5'-triphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

Assay Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5

-

EDTA (Ethylenediaminetetraacetic acid)

-

Cy5-labeled cGAMP

-

cGAMP-specific monoclonal antibody

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

Caption: Workflow for the in vitro cGAS inhibition fluorescence polarization assay.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a stock solution of PF-06928215 in 100% DMSO.

-

Perform serial dilutions of PF-06928215 in DMSO to create a concentration gradient for IC50 determination. The final concentration in the assay will be further diluted.

-

-

cGAS Reaction:

-

In a 384-well plate, add the following components in the specified order:

-

Assay Buffer

-

PF-06928215 or DMSO (for positive and negative controls)

-

100 nM human cGAS enzyme

-

100 nM ISD DNA

-

A mixture of ATP (1 mM final concentration) and GTP (0.3 mM final concentration) to initiate the reaction.

-

-

The total reaction volume should be consistent across all wells.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for 1 hour.

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding EDTA to a final concentration of 50 mM.

-

-

cGAMP Detection:

-

Add a pre-mixed solution of Cy5-labeled cGAMP (2 nM final concentration) and the cGAMP-specific monoclonal antibody (16 nM final concentration) to each well.

-

-

Second Incubation:

-

Incubate the plate at room temperature for 1 hour to allow the antibody-cGAMP binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Read the plate on an Envision plate reader or a similar instrument equipped for fluorescence polarization.

-

Use an excitation wavelength of 620 nm and an emission wavelength of 688 nm.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each concentration of PF-06928215 is calculated using the following formula:

Where:

-

FP_sample is the fluorescence polarization of the well containing the inhibitor.

-

FP_min is the fluorescence polarization of the control with no cGAS (or fully inhibited).

-

FP_max is the fluorescence polarization of the control with active cGAS and no inhibitor (DMSO control).

-

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the PF-06928215 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of cGAS activity.

-

Conclusion

This application note provides a comprehensive guide for performing an in vitro cGAS inhibition assay using PF-06928215. The detailed protocol and supporting information will enable researchers to accurately assess the inhibitory activity of this compound and can be adapted for screening and characterizing other potential cGAS inhibitors.

References

- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of PF-06928215 and analogues [protocols.io]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for PF-06928215 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06928215 is a potent and high-affinity small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway is crucial for innate immune responses to pathogens and cellular damage, but its dysregulation is also implicated in various autoimmune and inflammatory diseases.

PF-06928215 acts as a competitive inhibitor, binding to the catalytic site of cGAS and preventing the synthesis of cGAMP. Despite its high affinity and potent inhibition in biochemical assays, a notable characteristic of PF-06928215 is its reported lack of activity in certain cell-based assays measuring downstream effects like dsDNA-induced interferon-beta (IFN-β) expression. This presents a unique challenge and an opportunity for researchers to delve deeper into the intricacies of cGAS-STING pathway regulation within a cellular context.

These application notes provide a comprehensive guide for utilizing PF-06928215 in various cell-based assays to explore its mechanism of action and to investigate the potential reasons for its cellular inactivity.

Mechanism of Action: The cGAS-STING Pathway

Cytosolic dsDNA, from either invading pathogens or self-origin, binds to and activates cGAS. Activated cGAS catalyzes the formation of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of other pro-inflammatory cytokines. PF-06928215 directly inhibits the first step in this cascade: the synthesis of cGAMP by cGAS.

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of PF-06928215.

Quantitative Data Summary

The following table summarizes the key in vitro biochemical data for PF-06928215. It is important to note the discrepancy between its high biochemical potency and its observed lack of efficacy in certain cellular assays.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [1][2] |

| Biochemical IC50 | 4.9 µM | cGAMP Fluorescence Polarization Assay | [3] |

| Cellular Activity | No activity | dsDNA-induced IFN-β Luciferase Reporter Assay | [4] |

Experimental Protocols

Given the unique profile of PF-06928215, a multi-faceted approach using various cell-based assays is recommended to fully characterize its effects.

Protocol 1: cGAMP Quantification in Cell Lysates

This assay directly measures the product of cGAS activity and is the most proximal readout of target engagement in a cellular context.

Figure 2: Workflow for cGAMP quantification in cell lysates.

Objective: To determine if PF-06928215 can inhibit the production of cGAMP in cells stimulated with cytosolic dsDNA.

Materials:

-

Cell line: THP-1 (human monocytic cell line) or mouse embryonic fibroblasts (MEFs).

-

PF-06928215 (dissolved in DMSO).

-

Herring Testes DNA (HT-DNA) or other dsDNA stimulus.

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Cell lysis buffer.

-

cGAMP ELISA kit or access to LC-MS/MS.

-

96-well cell culture plates.

-

Standard laboratory equipment (incubator, centrifuge, plate reader).

Methodology:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate. For MEFs, seed at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: Pre-treat the cells with a dose-response range of PF-06928215 (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 1-2 hours.

-

dsDNA Stimulation: Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions. Add the complex to the cells at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells for 4-6 hours at 37°C.

-

Cell Lysis: Aspirate the media and lyse the cells using a compatible lysis buffer.

-

cGAMP Quantification:

-

ELISA: Follow the manufacturer's protocol for the cGAMP ELISA kit. Briefly, cell lysates are added to an antibody-coated plate, and cGAMP levels are determined by a colorimetric or fluorometric readout.

-

LC-MS/MS: For a more quantitative and sensitive measurement, analyze the cell lysates by liquid chromatography-mass spectrometry.

-

-

Data Analysis: Normalize the cGAMP levels to the total protein concentration in each lysate. Plot the cGAMP concentration against the concentration of PF-06928215 to determine the IC50.

Protocol 2: STING Pathway Reporter Assay

This assay measures the activation of the downstream transcription factor IRF3, providing a broader view of pathway inhibition.

Objective: To assess the ability of PF-06928215 to inhibit dsDNA-induced activation of the STING signaling pathway.

Materials:

-

Reporter cell line: THP-1 cells stably expressing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) (e.g., THP1-Dual™ cells).

-

PF-06928215.

-

dsDNA stimulus (e.g., HT-DNA, cGAMP).

-

Transfection reagent.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with a dose-response range of PF-06928215 or vehicle control for 1-2 hours.

-

Stimulation:

-

dsDNA: Stimulate the cells with transfected HT-DNA as described in Protocol 1.

-

cGAMP: As a control to ensure the inhibitor is acting upstream of STING, stimulate a separate set of wells directly with cGAMP (e.g., by electroporation or using a digitonin-permeabilized cell system).

-

-

Incubation: Incubate the cells for 16-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Plot the luciferase signal against the concentration of PF-06928215 to determine the IC50. Compare the inhibition of dsDNA-induced signaling with cGAMP-induced signaling.

Protocol 3: Cytokine Production Measurement

This assay measures the end-product of the cGAS-STING pathway, the secretion of pro-inflammatory cytokines.

Objective: To determine if PF-06928215 can inhibit the production and secretion of cytokines downstream of cGAS activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

-

PF-06928215.

-

dsDNA stimulus (e.g., HT-DNA).

-

Transfection reagent.

-

ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6).

-

Alternatively, reagents for quantitative PCR (qPCR) to measure cytokine mRNA levels.

-

24- or 48-well cell culture plates.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and compound treatment.

-

Stimulation: Stimulate the cells with transfected HT-DNA.

-

Incubation: Incubate the cells for 18-24 hours.

-

Sample Collection:

-

Supernatant for ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Cell Pellet for qPCR: Lyse the cells and extract total RNA.

-

-

Cytokine Measurement:

-

ELISA: Perform ELISAs on the supernatants according to the manufacturer's instructions.

-

qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for the cytokines of interest.

-

-

Data Analysis: Quantify the cytokine concentrations or relative mRNA expression levels and plot against the PF-06928215 concentration to determine the IC50.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This assay can be used to verify that PF-06928215 engages with cGAS inside the cell, which is a critical step in understanding its cellular mechanism of action.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Objective: To confirm the binding of PF-06928215 to cGAS in a cellular environment by assessing changes in the thermal stability of cGAS.

Materials:

-

Cell line expressing sufficient levels of cGAS.

-

PF-06928215.

-

PBS and protease inhibitors.

-

PCR tubes or plates.

-

Thermal cycler.

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

-

Equipment for protein quantification (e.g., BCA assay).

-

SDS-PAGE and Western blotting reagents.

-

Anti-cGAS antibody.

Methodology:

-

Cell Treatment: Treat intact cells with a high concentration of PF-06928215 (e.g., 50 µM) or vehicle control for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Western Blotting: Separate equal amounts of protein from the soluble fractions by SDS-PAGE, transfer to a membrane, and probe with an anti-cGAS antibody.

-

Data Analysis: Quantify the band intensities for cGAS at each temperature for both the vehicle- and PF-06928215-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Troubleshooting and Interpretation of Results

-

No inhibition of cGAMP production: If PF-06928215 fails to inhibit cGAMP production in Protocol 1, consider the following:

-

Cell permeability: The compound may have poor cell permeability.

-

Efflux pumps: The compound may be actively transported out of the cell.

-

High intracellular substrate concentrations: The high intracellular concentrations of ATP and GTP may outcompete the inhibitor.

-

-

Inhibition of cGAMP but not downstream signaling: This would be a very interesting result and could suggest:

-

Alternative STING activation pathways: There might be cGAS-independent mechanisms of STING activation in your cell type and stimulation conditions.

-

Threshold effects: A certain level of cGAMP may be sufficient to trigger a maximal downstream response, and the residual cGAMP levels in the presence of the inhibitor are still above this threshold.

-

-

No thermal shift in CETSA: This could indicate that the compound does not bind to cGAS in the cellular environment at the concentration tested, or that the binding does not significantly alter the thermal stability of the protein.

Conclusion

PF-06928215 is a valuable tool compound for studying the cGAS-STING pathway. Its high biochemical potency, coupled with its reported lack of cellular activity in some assays, makes it an intriguing molecule for investigating the complexities of targeting cGAS in a cellular context. The protocols provided here offer a framework for a thorough investigation of PF-06928215's effects, from direct target engagement to downstream functional readouts. By employing a combination of these assays, researchers can gain a deeper understanding of the cellular pharmacology of cGAS inhibitors and pave the way for the development of more effective therapeutics for autoimmune and inflammatory diseases.

References

Application Notes: Determining the IC50 of PF-06928215 for cGAS

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a sign of pathogen invasion or cellular damage—cGAS is activated.[3][4][5][6][7] The activated enzyme catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][6][7][8] This cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1][3][5][8] Given its role in activating inflammatory pathways, cGAS has emerged as a promising therapeutic target for autoimmune and autoinflammatory diseases where inappropriate cGAS stimulation is a contributing factor.[6]

PF-06928215 is a high-affinity, competitive inhibitor of cGAS.[9][10] It directly binds to the cGAS active site, blocking the interaction with ATP and GTP and thereby preventing the synthesis of cGAMP.[9] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PF-06928215 against cGAS, based on a novel fluorescence polarization assay.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of the innate immune response to cytosolic DNA.

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Quantitative Data Summary

The inhibitory activity and binding affinity of PF-06928215 for cGAS are summarized below. This data is derived from biochemical assays.[6] It is important to note that while PF-06928215 is potent in biochemical assays, it has shown a lack of activity in cellular assays measuring dsDNA-induced IFN-β expression.[6]

| Parameter | Value | Description |

| IC50 | 4.9 µM | The concentration of PF-06928215 required to inhibit 50% of cGAS enzymatic activity in a biochemical fluorescence polarization assay.[1][6][11][12] |

| Kd | 200 nM | The equilibrium dissociation constant, indicating the binding affinity of PF-06928215 to cGAS as measured by surface plasmon resonance (SPR).[6][13] |

Experimental Protocol: cGAS Fluorescence Polarization (FP) Assay

This protocol details a high-throughput, fluorescence polarization-based competition assay to determine the IC50 of cGAS inhibitors.[6][13]

Principle of the Assay

The assay quantifies the enzymatic activity of cGAS by measuring the production of cGAMP. The generated cGAMP competes with a fluorescently-labeled cGAMP tracer (Cy5-cGAMP) for binding to a high-affinity monoclonal antibody (mAb) specific for cGAMP. When the Cy5-cGAMP is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. When displaced by unlabeled cGAMP produced by the cGAS reaction, the small Cy5-cGAMP tumbles rapidly, leading to a low FP signal. An inhibitor of cGAS, such as PF-06928215, will prevent the production of cGAMP, thus keeping the Cy5-cGAMP bound to the antibody and maintaining a high FP signal. The IC50 is determined by measuring the concentration-dependent effect of the inhibitor on the FP signal.

Materials and Reagents

-

Human cGAS enzyme

-

Double-stranded DNA (dsDNA) activator (e.g., 100 bp)[14]

-

ATP and GTP substrates

-

PF-06928215 or other test compounds, serially diluted in DMSO

-

Cy5-labeled cGAMP (Cy5-cGAMP)

-

High-affinity cGAMP-specific monoclonal antibody (mAb)[6]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, NaCl, and a reducing agent like DTT)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis of PF-06928215 and analogues [protocols.io]

- 14. regenhealthsolutions.info [regenhealthsolutions.info]

Application Notes: High-Throughput Screening for cGAS Inhibitors Using PF-06928215 as a Tool Compound

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-06928215 in high-throughput screening (HTS) for inhibitors of cyclic GMP-AMP synthase (cGAS). The inappropriate activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][2][3] PF-06928215 is a high-affinity, active-site inhibitor of cGAS, and its discovery was enabled by a novel fluorescence polarization (FP) assay.[1][2] This document details the cGAS-STING signaling pathway, the mechanism of action of PF-06928215, and provides detailed protocols for a fluorescence polarization-based HTS assay and a confirmatory cell-based assay.

Introduction to cGAS-STING Signaling

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections and cellular damage.[4][5][6] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[5][7] Activated cGAS utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[2][4][7] cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway by self-DNA can lead to autoimmune disorders like systemic lupus erythematosus (SLE).[1][2]

Caption: The cGAS-STING signaling pathway and the inhibitory action of PF-06928215.

PF-06928215: A High-Affinity cGAS Inhibitor

PF-06928215 is a potent and selective inhibitor of cGAS that binds to the enzyme's active site.[1][2] It was identified from a low-affinity fragment hit through structure-based drug design and optimization.[2] PF-06928215 acts as a competitive inhibitor with respect to GTP and uncompetitive with respect to ATP. This compound has demonstrated high affinity for cGAS and serves as an excellent tool compound for validating HTS assays and for in vitro studies of cGAS biology.

Quantitative Data Summary

The following table summarizes the key quantitative data for PF-06928215 and related compounds from biochemical and biophysical assays.[2][5]

| Compound | Binding Affinity (KD) to cGAS (μM) | cGAS Inhibition IC50 (μM) |

| Fragment Hit | Low Affinity (not specified) | > 100 |

| Compound 17 | Not Specified | < 20 |

| Compound 18 | Not Specified | < 20 |

| Compound 19 | 2.7 | Not Specified |

| PF-06928215 | 0.2 | 4.9 |

Experimental Protocols

High-Throughput Screening for cGAS Inhibitors via Fluorescence Polarization

This protocol describes a robust, HTS-compatible fluorescence polarization (FP) assay for the identification of cGAS inhibitors. The assay is based on the competition between cGAMP produced by cGAS and a Cy5-labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. Inhibition of cGAS leads to lower levels of cGAMP, allowing more Cy5-cGAMP to bind to the antibody, resulting in a high FP signal.

Caption: Workflow for the cGAS fluorescence polarization high-throughput screening assay.

Materials:

-

Human cGAS enzyme

-

45 bp interferon stimulatory DNA (ISD), double-stranded

-

ATP (Adenosine 5'-triphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

PF-06928215 (as a positive control)

-

Cy5-labeled cGAMP

-

High-affinity anti-cGAMP monoclonal antibody

-

Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5

-

Stop Solution: 50 mM EDTA in Assay Buffer

-

384-well, low-volume, black, non-binding surface plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., PF-06928215 and DMSO as a vehicle control) into the 384-well assay plate.

-

Enzyme Reaction:

-

Reaction Termination and Detection:

-

Stop the enzymatic reaction by adding the Stop Solution (50 mM EDTA) to each well.[4][5]

-

Prepare a detection mixture in Assay Buffer containing 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP monoclonal antibody.[4]

-

Add the detection mixture to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.[4][5]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no cGAMP production, e.g., no enzyme or fully inhibited) and low (uninhibited enzyme) FP signal controls.

-

Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Confirmatory Cell-Based cGAS Inhibition Assay (THP-1 Reporter Assay)

This protocol describes a cell-based assay to confirm the activity of hit compounds from the primary screen in a more physiologically relevant setting. It utilizes THP-1 monocytes, a human cell line that endogenously expresses the cGAS-STING pathway components, and a reporter for interferon-stimulated gene (ISG) expression.

Materials:

-

THP-1-Lucia™ ISG cells (or similar reporter cell line)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compounds identified from the primary screen

-

PF-06928215 (as a positive control)

-

Transfection reagent (e.g., Lipofectamine)

-

Interferon Stimulatory DNA (ISD)

-

Luciferase assay reagent

-

96-well, white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Plating: Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of 5 x 10⁴ cells per well in complete culture medium and differentiate into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate) if required by the specific reporter cell line protocol.

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds and PF-06928215 in cell culture medium.

-

Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

-

cGAS Pathway Activation:

-

Prepare a complex of ISD and a suitable transfection reagent according to the manufacturer's instructions to facilitate DNA delivery into the cytoplasm.

-

Add the ISD-transfection reagent complex to the wells containing the cells and compounds to stimulate the cGAS pathway.

-

Include a "no ISD" control to determine the baseline reporter activity.

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Reporter Gene Assay:

-

Equilibrate the plate to room temperature.

-

Measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a cell viability assay if necessary.

-

Calculate the percent inhibition of the ISD-induced reporter signal for each compound concentration.

-

Determine the IC₅₀ values by fitting the dose-response data to a suitable model.

-

Conclusion

The fluorescence polarization assay described herein provides a robust and efficient method for the high-throughput screening of cGAS inhibitors. PF-06928215 serves as a valuable high-affinity tool compound for assay development, validation, and as a benchmark for newly identified inhibitors. Hits from the primary screen should be further validated in cell-based assays to confirm their activity in a cellular context and to assess their selectivity and potential off-target effects. These protocols and application notes offer a comprehensive framework for initiating a drug discovery campaign targeting the cGAS enzyme.

References

- 1. You are being redirected... [prosci-inc.com]

- 2. regenhealthsolutions.info [regenhealthsolutions.info]

- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]

- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of PF-06928215 and analogues [protocols.io]

Application Notes and Protocols for PF-06928215 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1][2][3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases.[1][2][7] PF-06928215 acts as a competitive inhibitor, binding to the cGAS active site and preventing the synthesis of cGAMP.[8][9] These application notes provide a comprehensive guide for the use of PF-06928215 in molecular biology research, including detailed protocols for in vitro and cellular assays.

Mechanism of Action

PF-06928215 is a small molecule inhibitor that directly binds to the catalytic pocket of cGAS. This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby inhibiting the synthesis of 2',3'-cGAMP. The alkyl chain of PF-06928215 interacts with a hydrophobic pocket formed by Tyr436 and His437 of cGAS.[8]

Signaling Pathway of cGAS Activation and Inhibition by PF-06928215

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to Type I Interferon production. PF-06928215 inhibits cGAS activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for PF-06928215.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [1][2][4] |

| In Vitro IC50 | 4.9 µM | cGAS Fluorescence Polarization Assay | [3][5] |

| Cellular Activity | Inactive | dsDNA-induced IFN-β Luciferase Reporter Assay | [8] |

Experimental Protocols

In Vitro cGAS Inhibition Assay using Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization assay to measure the inhibition of cGAS activity by PF-06928215. The assay relies on a specific monoclonal antibody that binds to a Cy5-labeled cGAMP tracer. cGAMP produced by the enzymatic reaction of cGAS competes with the tracer for antibody binding, leading to a decrease in the FP signal.

Experimental Workflow for cGAS FP Assay

Caption: Workflow for the in vitro cGAS fluorescence polarization inhibition assay.

Materials:

-

Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5

-

Recombinant Human cGAS: 100 nM final concentration

-

dsDNA activator (e.g., ISD): 100 nM final concentration[10]

-

ATP: 1 mM final concentration[10]

-

GTP: 0.3 mM final concentration[10]

-

PF-06928215: Serial dilutions

-

EDTA: 50 mM final concentration

-

Cy5-labeled cGAMP: 2 nM final concentration[10]

-

Anti-cGAMP monoclonal antibody: 16 nM final concentration[10]

-

384-well black, non-binding microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of PF-06928215 in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

PF-06928215 dilution or vehicle control.

-

A mixture of cGAS enzyme and dsDNA activator.

-

A mixture of ATP and GTP to start the reaction.

-

-

Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.

-

Reaction Termination: Add EDTA to each well to stop the enzymatic reaction.

-

Detection: Add a pre-mixed solution of Cy5-labeled cGAMP and the anti-cGAMP antibody to each well.

-

Detection Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at ~620 nm and emission at ~688 nm.[10]

-

Data Analysis: Calculate the percent inhibition for each concentration of PF-06928215 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general framework for determining the binding affinity of PF-06928215 to cGAS using SPR.

Logical Relationship for SPR Assay

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment to determine binding affinity.

Materials:

-

SPR Instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5)

-

Recombinant Human cGAS

-

PF-06928215

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization Reagents (e.g., EDC/NHS)

Procedure:

-

Chip Preparation and Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

-

Immobilize recombinant cGAS to the activated surface. The amount of immobilized protein should be optimized to achieve a suitable response level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of PF-06928215 in running buffer.

-

Inject the PF-06928215 solutions over the cGAS-immobilized surface, followed by a dissociation phase with running buffer.

-

A reference flow cell (without cGAS) should be used to subtract non-specific binding.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

Cellular IFN-β Luciferase Reporter Assay

This protocol is designed to assess the cellular activity of cGAS inhibitors by measuring the induction of an IFN-β promoter-driven luciferase reporter. It is important to note that PF-06928215 has been reported to be inactive in such cellular assays.[8] This protocol can be used to confirm this finding or to test other potential cGAS inhibitors.

Experimental Workflow for IFN-β Reporter Assay

Caption: Workflow for the cellular IFN-β luciferase reporter assay to assess cGAS pathway activation.

Materials:

-

Reporter Cell Line: e.g., THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter.

-

Cell Culture Medium

-

PF-06928215

-

dsDNA (e.g., ISD)

-

Transfection Reagent (e.g., Lipofectamine)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

-

Compound Treatment: Pre-treat the cells with various concentrations of PF-06928215 for 1-2 hours. Include a vehicle-only control.

-

dsDNA Transfection: Transfect the cells with a dsDNA stimulus (e.g., ISD) using a suitable transfection reagent according to the manufacturer's instructions. Include a non-transfected control.

-

Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of the IFN-β promoter relative to the unstimulated control and determine the effect of PF-06928215 on this induction.

Conclusion

PF-06928215 is a valuable tool for studying the cGAS-STING pathway in vitro. Its high affinity and well-characterized mechanism of action make it an excellent probe for biochemical and structural studies of cGAS. The provided protocols offer a detailed guide for researchers to utilize PF-06928215 effectively in their investigations of innate immunity and related diseases. The lack of cellular activity of PF-06928215 highlights the challenges in translating in vitro potency to cellular efficacy for cGAS inhibitors and underscores the importance of comprehensive testing in drug discovery efforts.

References

- 1. regenhealthsolutions.info [regenhealthsolutions.info]

- 2. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for PF-06928215 in Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant clinical concern in conditions such as myocardial infarction and stroke. Emerging research has identified the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a critical mediator of the inflammatory response in IRI.[1] Cytosolic double-stranded DNA (dsDNA), released from damaged mitochondria and nuclei during ischemia, activates cGAS, leading to the production of the second messenger 2'3'-cGAMP. This, in turn, activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, amplifying tissue injury.[1][2]

PF-06928215 is a potent and selective competitive inhibitor of cGAS.[3][4] By binding to the catalytic site of cGAS, PF-06928215 blocks the synthesis of cGAMP, thereby inhibiting the activation of the downstream STING pathway.[4] This mechanism of action makes PF-06928215 a valuable tool for investigating the role of the cGAS-STING pathway in IRI and a potential therapeutic candidate for mitigating its detrimental effects.

These application notes provide a summary of the available data on PF-06928215 and detailed protocols for its use in preclinical models of ischemia-reperfusion injury.

Data Presentation

While specific in vivo efficacy data for PF-06928215 in ischemia-reperfusion injury models, such as reduction in infarct size or improvement in organ function, are not extensively available in the public domain, the compound has been characterized biochemically.

| Parameter | Value | Reference |

| Target | cyclic GMP-AMP synthase (cGAS) | [3][4] |

| Mechanism of Action | Competitive inhibitor, blocks ATP and GTP binding to the cGAS catalytic site | [4] |

| Binding Affinity (KD) | 200 nM | [5][6] |

| In Vitro IC50 | 4.9 µM | [7] |

| Cellular Activity | Shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation. | [2][8] |

Signaling Pathway

The cGAS-STING signaling pathway plays a pivotal role in the innate immune response to cytosolic dsDNA, which is a key event in ischemia-reperfusion injury. PF-06928215 acts as an inhibitor of cGAS, the sensor of this pathway.

Experimental Protocols

The following are detailed protocols for inducing ischemia-reperfusion injury in animal models to study the effects of PF-06928215.

Myocardial Ischemia-Reperfusion Injury (MIRI) in Mice

This protocol describes the induction of MIRI by ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

PF-06928215 (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)

-

Vehicle control

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Ventilator

-

Suture (e.g., 8-0 silk)

-

Triphenyltetrazolium chloride (TTC)

-

Evans blue dye

Procedure:

-